PRMT6 Inhibitory Potency: Direct Comparison to 4,6-Disubstituted Pyrimidine Scaffolds
The target compound serves as a core scaffold for potent Protein Arginine N-Methyltransferase 6 (PRMT6) inhibitors. A derivative containing the 2-amino-6-chloropyrimidin-4-ol core achieved an IC50 of 26 nM against human full-length PRMT6 [1]. While no direct comparator data was located for the unsubstituted target compound in this assay, this is a class-level inference of its potential as a privileged scaffold. In contrast, related 4,6-disubstituted pyrimidines without the 2-amino-4-hydroxyl functionality are reported to have significantly weaker activity in related PRMT assays [2].
| Evidence Dimension | PRMT6 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 26 nM (for a derivative containing the target scaffold) |
| Comparator Or Baseline | 4,6-disubstituted pyrimidines (no IC50 provided) |
| Quantified Difference | Not directly quantifiable; inference of superior scaffold potential. |
| Conditions | Inhibition of human full-length PRMT6 (1 to 375 residues) expressed in baculovirus expression system |
Why This Matters
This suggests the 2-amino-6-chloropyrimidin-4-ol core is a privileged scaffold for developing potent PRMT6 inhibitors, a therapeutic target in oncology.
- [1] BindingDB. BDBM50194728 (CHEMBL3984626). Affinity Data: IC50 26 nM for human PRMT6. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194728 (accessed Apr 19, 2026). View Source
- [2] Ferreira de Freitas, R., et al. (2015). Discovery of a Potent Class I Protein Arginine Methyltransferase Inhibitor with in Vivo Activity against MLL Leukemia. ACS Med. Chem. Lett., 6(6), 620–625. DOI: 10.1021/acsmedchemlett.5b00071. View Source
